3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde is a chemical compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol This compound is known for its unique structure, which includes a bromobenzyl group and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol and aldehyde react in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-[(4-Bromobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(4-Bromobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromobenzyl group can enhance its binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and methoxy groups provides a balance of electronic effects that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKVEAPDUULAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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